2-chloro-5-(1H-pyrazol-1-yl)pyridine
Description
Properties
IUPAC Name |
2-chloro-5-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPTQLFQBOFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-25-4 | |
| Record name | 2-chloro-5-(1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrazole under specific conditions. One common method includes:
Starting Materials: 2-chloropyridine and pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-5-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazole-pyridine derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different hydrogenation levels.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its pyrazole moiety is associated with diverse biological activities, making it valuable in developing compounds targeting various diseases, including cancer and infectious diseases.
Case Study: Antileishmanial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit potent antileishmanial activity. For instance, a study found that specific pyrazole derivatives displayed IC50 values significantly lower than standard treatments, indicating their potential as effective therapeutic agents against leishmaniasis.
Biological Studies
Biochemical Interactions
2-Chloro-5-(1H-pyrazol-1-yl)pyridine interacts with various biological macromolecules, influencing cellular processes such as enzyme activity and gene expression. It has been shown to form complexes with metal ions like copper and rhodium, which can mimic metalloenzyme active sites, thereby affecting enzymatic reactions within cells.
Pharmacological Effects
The compound has been investigated for its potential anti-inflammatory and analgesic properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This suggests that this compound could contribute to the development of new anti-inflammatory drugs .
Materials Science
Development of Novel Materials
In materials science, this compound is utilized in the synthesis of materials with unique electronic or optical properties. Its ability to form coordination complexes enhances its applicability in creating advanced materials for electronic devices and sensors.
Coordination Chemistry
Ligand Properties
As a ligand, this compound can coordinate with various metal ions, leading to the formation of complexes that exhibit catalytic properties. These metal complexes are studied for their potential applications in catalysis and electronic devices.
Summary of Key Applications
| Field | Application | Example/Outcome |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Antileishmanial activity with low IC50 values |
| Biological Studies | Interaction with enzymes and cellular processes | Influence on gene expression and enzyme activity |
| Materials Science | Synthesis of advanced materials | Development of electronic devices |
| Coordination Chemistry | Formation of metal complexes | Catalytic applications in organic transformations |
Mechanism of Action
The mechanism of action of 2-chloro-5-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. The nitrogen atoms in the pyrazole and pyridine rings can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound’s effects are mediated through these interactions, which can alter the function of enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-chloro-5-(1H-pyrazol-1-yl)pyridine and analogous compounds:
*Calculated based on molecular formulas.
Structural and Electronic Differences
- Core Heterocycle : Replacing pyridine with pyrimidine (as in ) introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit distinct pharmacological profiles due to enhanced π-stacking interactions .
- Substituent Effects : The trifluorophenyl-imidazole group in introduces strong electron-withdrawing effects, likely increasing electrophilicity at the pyridine ring. This contrasts with the simpler pyrazole in the target compound, which offers moderate electron-donating properties .
- The hydrochloride salt form improves aqueous solubility, a critical factor for drug delivery .
Biological Activity
2-Chloro-5-(1H-pyrazol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a chloro group and a pyrazole moiety. This unique configuration contributes to its biological activity.
Key Properties:
- Molecular Formula: C_7H_6ClN_3
- Molecular Weight: 173.59 g/mol
- Solubility: Slightly soluble in water, more soluble in organic solvents.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Interaction: The compound acts as a ligand, forming complexes with metal ions such as copper and rhodium, influencing enzymatic activities.
- Cell Signaling Pathways: It modulates cell signaling pathways, affecting gene expression and cellular metabolism.
- Electrophilic Reactions: The compound can undergo electrophilic attacks, particularly at the carbon-3 position of the pyrazole ring, leading to diverse biochemical reactions.
Biological Activities
The biological activities of this compound include:
Antimicrobial Activity
Recent studies have highlighted its potential as an antimicrobial agent:
- Antileishmanial Activity: The compound has demonstrated potent effects against Leishmania species, showing promise as a therapeutic agent for leishmaniasis .
- Antimicrobial Properties: It has shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- Cytotoxicity Studies: In vitro studies revealed cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), Huh7 (liver cancer), and MCF7 (breast cancer), with IC50 values ranging from 1.1 µM to 3.3 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 1.1 |
| Huh7 | 1.6 |
| MCF7 | 3.3 |
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties:
- Dihydroorotate Dehydrogenase Inhibition: It has been identified as an inhibitor of human dihydroorotate dehydrogenase (DHODH), which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease .
Study on Antileishmanial Activity
In a study assessing the antileishmanial properties of various pyrazole derivatives, this compound was found to significantly inhibit the growth of Leishmania donovani with an IC50 value indicative of strong activity compared to standard treatments .
Cytotoxicity Assessment
A comprehensive evaluation was conducted on the cytotoxic effects of this compound across different cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis, confirming its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-(1H-pyrazol-1-yl)pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For SNAr, pyrazoles react with halogenated pyridines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization of base strength, solvent polarity, and temperature is critical to avoid side reactions like dehalogenation . For cross-coupling, Suzuki-Miyaura reactions using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids are effective, requiring inert atmospheres and precise stoichiometry .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Chlorine and pyrazole protons exhibit distinct splitting patterns due to anisotropic effects .
- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry. SHELX programs (e.g., SHELXL) are recommended for structure refinement .
- Mass spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks and isotopic patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers at 4°C, away from oxidizers and moisture .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., 110°C flashpoint observed in analogs) .
- pH stability : Monitor hydrolysis via HPLC in buffered solutions (pH 1–14). Pyrazole rings are generally stable, but the chloro-pyridine moiety may hydrolyze under strongly alkaline conditions .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing pyrazole-pyridine hybrids be mitigated?
- Methodology :
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states. Pyrazole’s N1 position typically favors electrophilic substitution .
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer coupling reactions, followed by deprotection .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology :
- Multi-technique validation : Cross-validate X-ray data with NMR NOE experiments to confirm spatial arrangements .
- Dynamic NMR : Probe conformational flexibility in solution (e.g., hindered rotation of pyrazole) .
Q. How can mechanistic insights into its reactivity inform catalytic applications?
- Methodology :
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates in cross-coupling or halogen-exchange reactions .
- Isotopic labeling : Track ¹⁸O or ²H incorporation in hydrolysis pathways .
Q. What computational tools predict the compound’s bioavailability for drug discovery?
- Methodology :
- ADMET profiling : Use QSAR models (e.g., SwissADME) to estimate logP (predicted ~2.75) and permeability .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, leveraging pyridine’s π-stacking potential .
Q. How do steric and electronic effects influence its utility as a ligand in coordination chemistry?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
